molecular formula C18H27N3O5 B11824650 tert-Butyl ((1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)methyl)carbamate

tert-Butyl ((1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)methyl)carbamate

Cat. No.: B11824650
M. Wt: 365.4 g/mol
InChI Key: YBZBVURXJKCDIE-UHFFFAOYSA-N
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Description

tert-Butyl ((1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C17H25N3O5 and a molecular weight of 351.4 g/mol . This compound is often used in research and development, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. The reaction conditions often include the use of solvents such as ethanol and the addition of reagents like Boc anhydride . The mixture is usually cooled in an ice bath and then stirred at room temperature for an extended period to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for efficiency and yield. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in various organic reactions, including Suzuki–Miyaura coupling .

Biology

In biology, this compound is used in the study of enzyme interactions and protein binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its effects on various biological pathways and its potential use as a drug candidate .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. It is valued for its stability and reactivity, making it a useful intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and nitro groups, along with the piperidine ring, make it particularly versatile in various research and industrial applications.

Properties

Molecular Formula

C18H27N3O5

Molecular Weight

365.4 g/mol

IUPAC Name

tert-butyl N-[[1-(3-methoxy-4-nitrophenyl)piperidin-4-yl]methyl]carbamate

InChI

InChI=1S/C18H27N3O5/c1-18(2,3)26-17(22)19-12-13-7-9-20(10-8-13)14-5-6-15(21(23)24)16(11-14)25-4/h5-6,11,13H,7-10,12H2,1-4H3,(H,19,22)

InChI Key

YBZBVURXJKCDIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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